Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate
Brand Name: Vulcanchem
CAS No.: 1804096-65-8
VCID: VC2770662
InChI: InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate

CAS No.: 1804096-65-8

Cat. No.: VC2770662

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate - 1804096-65-8

Specification

CAS No. 1804096-65-8
Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
IUPAC Name ethyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3
Standard InChI Key XULCOHZOTZQVSG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O
Canonical SMILES CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O

Introduction

Chemical Properties and Structure

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate belongs to the pyridine derivative family, specifically classified as a picolinate ester. Its structure features a hydroxyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring, which significantly influences its chemical properties and biological activities.

The compound has the following key characteristics:

PropertyValue
CAS Number1804096-65-8
Molecular FormulaC₉H₈F₃NO₃
Molecular Weight235.16 g/mol
IUPAC NameEthyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
InChIInChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3
InChIKeyXULCOHZOTZQVSG-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O

The trifluoromethyl group (CF₃) significantly enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets. Meanwhile, the hydroxyl group at position 3 facilitates hydrogen bonding with target proteins or enzymes, influencing their function and contributing to the compound's biological activity.

Biological Activities

Research indicates that Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate exhibits significant biological activities, attributed to its unique structural features. The compound has been studied for its potential pharmacological effects, including:

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, attributed to its ability to modulate biological targets. This property is enhanced by:

Antifungal Properties

Studies suggest that Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate demonstrates antifungal properties. The trifluoromethyl group enhances lipophilicity, allowing better penetration of fungal cell membranes, while the hydroxyl group enables specific interactions with fungal cellular components.

Biological Activity Mechanisms

The compound's biological activity can be attributed to several mechanisms:

MechanismDescriptionPotential Application
Enzyme ModulationInteraction with target enzymes through hydrogen bonding and electronic effectsPharmaceutical development
Membrane InteractionEnhanced membrane penetration due to the lipophilic trifluoromethyl groupAntimicrobial agents
Target Protein BindingSpecific binding to biological targets through multiple interaction pointsDrug development

Research Applications

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate has various potential applications across different research fields:

Medicinal Chemistry

The compound's structural features make it valuable in medicinal chemistry research:

  • As a potential lead compound for antimicrobial drug development

  • In structure-activity relationship studies to develop more potent derivatives

  • As a pharmacophore model for designing compounds with specific biological activities

Agrochemical Applications

Compounds with similar structural features have applications in agrochemical development:

  • As potential fungicides for crop protection

  • In the development of novel herbicides

  • As intermediates in the synthesis of other agrochemically active compounds

Organic Synthesis

Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate serves as a versatile intermediate in organic synthesis, particularly in:

  • The development of more complex pharmaceutical molecules

  • Creating libraries of compounds for biological screening

  • Synthesis of novel heterocyclic systems with modified properties

Comparison with Similar Compounds

Understanding the relationship between Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

The following table compares Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate1804096-65-8C₉H₈F₃NO₃235.16 g/molHydroxyl at position 3, CF₃ at position 6
Ethyl 6-(trifluoromethyl)picolinate1010422-92-0C₉H₈F₃NO₂219.16 g/molLacks hydroxyl group at position 3
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate1803855-22-2C₉H₈F₃NO₃235.16 g/molCF₃ at position 5 instead of position 6

Structure-Activity Relationships

The position and nature of functional groups significantly impact the biological activity:

  • The hydroxyl group at position 3 in Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate is crucial for hydrogen bonding interactions, which is absent in Ethyl 6-(trifluoromethyl)picolinate .

  • The position of the trifluoromethyl group (position 6 versus position 5) affects the electronic distribution and steric properties, potentially altering binding affinity and selectivity for biological targets .

  • Compounds with methoxy substitutions instead of hydroxyl groups (such as related compound Ethyl 3-methoxy-6-(trifluoromethyl)picolinate) demonstrate altered electronic properties and hydrogen bonding capabilities.

Analytical Characterization

Proper identification and characterization of Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate are essential for research purposes and quality control.

Spectroscopic Methods

Several analytical techniques are commonly employed for characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation of the compound, particularly the position of the hydroxyl group and trifluoromethyl group.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound.

  • Infrared Spectroscopy: Identifies key functional groups, particularly the hydroxyl group and carbonyl of the ester function.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and quality control, with specific solvent systems optimized for trifluoromethylated picolinates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator